2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine
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Overview
Description
2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine is a heterocyclic compound that belongs to the indeno[1,2-B]pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety and substituted with three phenyl groups at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine typically involves multicomponent reactions. One common method is the sequential Knoevenagel and Michael addition reactions. These reactions are carried out at ambient temperature, avoiding the necessity of an external nitrogen source . The process involves the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-B]pyridine: The parent compound without phenyl substitutions.
2,4,5-Triphenyl-5H-indeno[1,2-B]pyranium: A related compound with a different oxidation state.
Uniqueness
2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Properties
CAS No. |
143771-34-0 |
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Molecular Formula |
C30H21N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2,4,5-triphenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C30H21N/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)31-30-25-19-11-10-18-24(25)28(29(26)30)23-16-8-3-9-17-23/h1-20,28H |
InChI Key |
PBSBILPZHBYSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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